Methods of Synthesis
The synthesis of retrobradykinin typically employs solid-phase peptide synthesis techniques, which allow for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis process involves:
Molecular Structure
Retrobradykinin consists of nine amino acid residues, with a molecular formula of and a molecular weight of approximately 966.15 g/mol. The peptide features a unique arrangement of amino acids that influences its conformation and biological interactions. The reverse sequence alters its spatial configuration compared to bradykinin, affecting its binding affinity to receptors .
Chemical Reactions Involving Retrobradykinin
Retrobradykinin primarily participates in biochemical interactions rather than traditional chemical reactions due to its nature as a peptide. Its primary role involves binding to kinin receptors, where it can modulate physiological responses:
Physical Properties
Chemical Properties
Scientific Applications
Retrobradykinin serves multiple purposes in scientific research:
Retrobradykinin represents a synthetically engineered peptide where the native bradykinin sequence (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) undergoes two fundamental modifications: complete sequence reversal and chirality inversion of all constituent amino acids. This transformation yields a retro-inverso (RI) analogue with the sequence D-Arg-D-Phe-D-Pro-D-Ser-D-Phe-D-Gly-D-Pro-D-Pro-D-Arg. Unlike conventional peptide analogues that may substitute individual amino acids, retrobradykinin maintains the identical side-chain topology of native bradykinin while reversing the direction of all peptide bonds and converting L-amino acids to their D-enantiomers [7] [10].
The structural consequences of these modifications are profound. In the extended conformation, the spatial orientation of side chains in retrobradykinin closely mirrors that of native bradykinin, creating a topochemical mimic despite the reversed backbone directionality. This occurs because the retro-inverso transformation exchanges the φ and ψ dihedral angles of each residue while preserving side chain vector alignment [7] [10]. However, the hydrogen bonding network is fundamentally altered due to reversed carbonyl and amide group orientations, which typically prevents retrobradykinin from adopting identical secondary structures to its native counterpart. This structural distinction is particularly significant for bradykinin, which contains two proline residues that introduce structural constraints—in retrobradykinin, these residues become D-proline, further complicating conformational matching due to the pyrrolidine ring's inability to engage the backbone nitrogen appropriately [7].
Table 1: Structural Comparison of Native Bradykinin vs. Retrobradykinin
Characteristic | Native Bradykinin | Retrobradykinin |
---|---|---|
Amino acid sequence | Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg | D-Arg-D-Phe-D-Pro-D-Ser-D-Phe-D-Gly-D-Pro-D-Pro-D-Arg |
Chirality | All L-amino acids | All D-amino acids |
Peptide bond direction | N→C terminus | C→N terminus |
Protease susceptibility | High | Extremely low |
Side chain topology | R1-R2-R3-R4-R5-R6-R7-R8-R9 | R9-R8-R7-R6-R5-R4-R3-R2-R1 (identical spatial array) |
The conceptual foundation for retro-inverso peptide design emerged in 1969 with Shemyakin's pioneering work demonstrating that acetylated dipeptide inhibitors of pepsin could retain biological activity when synthesized as retro-inverso analogues [7]. This breakthrough established the fundamental principle that side chain positioning, rather than backbone directionality, often governs molecular recognition in peptide-protein interactions. The strategy gained pharmacological relevance in 1979 when Goodman and Chorev formalized the theoretical framework for RI peptide design, highlighting the critical importance of addressing the "end-group problem"—the challenge posed by terminal functional group reversal in RI peptides [7] [10].
Bradykinin became an early test case for RI methodology due to its relatively short 9-amino acid structure and well-characterized physiological effects. Initial attempts to create RI bradykinin analogues in the mid-1980s faced significant challenges with bioactivity retention, primarily due to the terminal arginine reversal and the presence of proline residues that resisted conformational mimicry [7]. The field advanced substantially with Vavrek and Stewart's 1985 breakthrough in developing the first competitive bradykinin antagonists through strategic D-amino acid substitutions, which laid essential groundwork for rational RI design [6].
The 1990s witnessed transformative progress with the development of HOE-140 (Icatibant), a potent bradykinin B2 receptor antagonist incorporating multiple D-amino acids and constrained residues. While not a complete retro-inverso peptide, HOE-140 demonstrated the therapeutic viability of engineered bradykinin analogues and validated the potential of chirality modification for enhancing stability [6]. Modern refinements now enable more sophisticated computational approaches to RI peptide design, including molecular dynamics simulations that predict binding interactions and free energy calculations that assess mimicry fidelity before synthesis [10].
Retrobradykinin's primary pharmacological advantage lies in its substantially enhanced proteolytic stability compared to native bradykinin. This stability derives directly from the inverted chirality of its D-amino acids, which creates a molecular configuration unrecognizable to most endogenous proteases that evolved to cleave L-peptide bonds. Consequently, retrobradykinin exhibits prolonged half-life in biological environments where native bradykinin is rapidly degraded—particularly in plasma, inflammatory exudates, and pulmonary tissue where angiotensin-converting enzyme (ACE) and other peptidases are abundant [3] [8] [10].
The degradation kinetics reveal remarkable differences: Native bradykinin undergoes enzymatic hydrolysis within 15-30 seconds in plasma due to concerted action of carboxypeptidases, endopeptidases, and ACE [1] [4]. In contrast, retrobradykinin resists degradation by carboxypeptidase N (which removes C-terminal arginine from native bradykinin), angiotensin-converting enzyme (which cleaves at Phe5-Ser6 and Phe8-Arg9 bonds), and neutral endopeptidase (which hydrolyzes at Gly4-Phe5) [6] [10]. This comprehensive protease resistance translates to >100-fold longer half-life in in vitro serum stability assays, as demonstrated in various RI peptide studies [10].
Beyond protease resistance, retrobradykinin exhibits superior physicochemical stability across formulation conditions. The D-amino acid backbone confers resistance to racemization and chemical degradation under physiological pH and temperature variations that typically compromise native peptides. This stability profile enables broader therapeutic applications, particularly for chronic conditions requiring sustained receptor modulation and for delivery routes where enzymatic barriers traditionally limit peptide drug bioavailability [7] [10].
Table 2: Stability Advantages of Retrobradykinin Over Native Bradykinin
Degradation Factor | Effect on Native Bradykinin | Effect on Retrobradykinin |
---|---|---|
Carboxypeptidase N | Rapid C-terminal Arg cleavage (Kcat = 15s-1) | No significant cleavage |
Angiotensin-converting enzyme (ACE) | Cleaves at two positions (t1/2 < 30 sec in lungs) | No cleavage at ACE recognition sites |
Neutral endopeptidase | Hydrolyzes Gly4-Phe5 bond | No hydrolysis observed |
Aminopeptidase P | Removes N-terminal Arg | No N-terminal cleavage |
Plasma half-life (in vitro) | < 30 seconds | > 60 minutes |
Thermal stability (37°C, pH 7.4) | Rapid decomposition (hours) | Stable for days |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7